molecular formula C20H24N2O5S B5199695 N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B5199695
M. Wt: 404.5 g/mol
InChI Key: OMGOOYSPESCBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPB is a sulfonamide derivative and has been synthesized through various methods.

Mechanism of Action

MPB exerts its effects through various mechanisms, including the inhibition of protein kinases, the modulation of transcription factors, and the regulation of ion channels. MPB has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. MPB has also been shown to modulate transcription factors such as NF-κB, which is involved in inflammation and cell survival. Additionally, MPB has been shown to regulate ion channels such as TRPM7, which is involved in cell migration and invasion.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, the protection against oxidative stress, and the improvement of cognitive function. MPB has also been shown to have minimal toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

MPB has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its potential applications in various fields of research. However, MPB also has some limitations, including its limited solubility in aqueous solutions and its high cost.

Future Directions

There are several future directions for research on MPB, including the investigation of its potential applications in other fields of research, such as cardiovascular disease and diabetes. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could improve its potential as a therapeutic agent. Furthermore, the investigation of the combination of MPB with other drugs could enhance its efficacy and reduce its limitations.

Synthesis Methods

MPB has been synthesized through various methods, including the reaction of 4-methoxyphenol with 2-(2-chloroethoxy)ethylamine, followed by reaction with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride. Another method involves the reaction of 4-methoxyphenol with 2-(2-chloroethoxy)ethylamine, followed by reaction with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride, and then treatment with sodium methoxide. These methods have resulted in the production of MPB with high yields and purity.

Scientific Research Applications

MPB has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, MPB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, MPB has been shown to protect against oxidative stress and improve cognitive function.

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-17-7-9-18(10-8-17)27-15-13-21-28(24,25)19-11-5-16(6-12-19)22-14-3-2-4-20(22)23/h5-12,21H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGOOYSPESCBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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